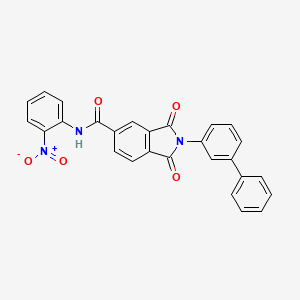![molecular formula C16H16FNO B4942111 N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
N-[2-(allyloxy)benzyl]-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(allyloxy)benzyl]-3-fluoroaniline, commonly known as ABFA, is an organic compound that belongs to the class of anilines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of ABFA is not fully understood. However, studies have shown that ABFA interacts with specific targets in cells, leading to the inhibition of cell growth and induction of apoptosis. ABFA has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase, which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ABFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABFA inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. ABFA has also been shown to have antibacterial and antifungal properties. In animal studies, ABFA has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
ABFA has several advantages and limitations for lab experiments. One of the advantages of ABFA is its easy synthesis and availability. ABFA can be synthesized using various methods, and it is commercially available. Another advantage of ABFA is its potential applications in various fields of scientific research. However, ABFA has some limitations, including its low solubility in water, which can limit its use in biological studies.
将来の方向性
There are several future directions for the research on ABFA. One of the future directions is to explore the potential applications of ABFA in drug discovery. ABFA can be used as a building block for the synthesis of various biologically active molecules, and its anticancer and antibacterial properties make it a promising candidate for drug development. Another future direction is to study the mechanism of action of ABFA in more detail. Understanding the mechanism of action of ABFA can provide insights into its potential applications in various fields of scientific research. Additionally, future studies can focus on improving the solubility of ABFA in water, which can enhance its potential applications in biological studies.
Conclusion:
In conclusion, ABFA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis of ABFA involves the reaction between 2-allyloxybenzylamine and 3-fluoronitrobenzene in the presence of a catalyst. ABFA has been studied for its anticancer, antibacterial, and antifungal properties, and its potential applications in drug discovery, material science, and organic synthesis. Future research can focus on exploring the potential applications of ABFA in drug discovery, studying the mechanism of action of ABFA in more detail, and improving the solubility of ABFA in water.
合成法
The synthesis of ABFA involves the reaction between 2-allyloxybenzylamine and 3-fluoronitrobenzene in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ABFA as a white solid. The synthesis of ABFA can be achieved using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
科学的研究の応用
ABFA has potential applications in various fields of scientific research. In medicinal chemistry, ABFA has been studied for its anticancer activity. Studies have shown that ABFA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABFA has also been studied for its antibacterial and antifungal properties. In material science, ABFA has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, ABFA has been used as a reagent for the synthesis of various compounds, including heterocycles and biologically active molecules.
特性
IUPAC Name |
3-fluoro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-10-19-16-9-4-3-6-13(16)12-18-15-8-5-7-14(17)11-15/h2-9,11,18H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVTYUSPIUSMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)benzyl]-3-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)